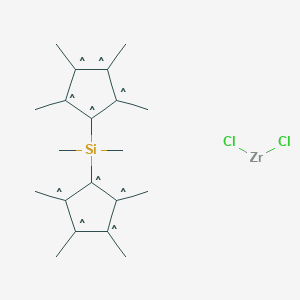
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is a chemical compound that belongs to the class of metallocenes. It is a zirconium-based compound with two tetramethylcyclopentadienyl ligands and a dimethylsilyl bridge. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadienyl lithium in the presence of a dimethylsilyl bridge. The reaction is carried out under inert conditions to prevent the oxidation of the reactants and products. The general reaction scheme is as follows:
ZrCl4+2LiC5HMe4+Me2SiCl2→(Me2Si)(C5HMe4)2ZrCl2+2LiCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various organozirconium compounds depending on the substituent used
Scientific Research Applications
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a precursor for other zirconium-based compounds.
Mechanism of Action
The mechanism of action of Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride involves the coordination of the zirconium center with various substrates. The tetramethylcyclopentadienyl ligands provide stability to the zirconium center, allowing it to participate in various catalytic cycles. The dimethylsilyl bridge enhances the reactivity of the compound by providing a flexible and electron-rich environment.
Comparison with Similar Compounds
Similar Compounds
- Dimethylsilyl-bis-(cyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(methylcyclopentadienyl)-zirconium dichloride
- Dimethylsilyl-bis-(ethylcyclopentadienyl)-zirconium dichloride
Uniqueness
Dimethylsilyl-bis-(tetramethylcyclopentadienyl)-zirconium dichloride is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that enhance the reactivity and stability of the compound. The dimethylsilyl bridge further contributes to its unique properties by providing a flexible and electron-rich environment.
Properties
Molecular Formula |
C20H30Cl2SiZr |
|---|---|
Molecular Weight |
460.7 g/mol |
InChI |
InChI=1S/C20H30Si.2ClH.Zr/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8;;;/h1-10H3;2*1H;/q;;;+2/p-2 |
InChI Key |
OFMSEHCFCONJIL-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[C]2[C]([C]([C]([C]2C)C)C)C)C)C.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)
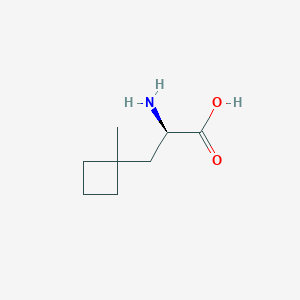
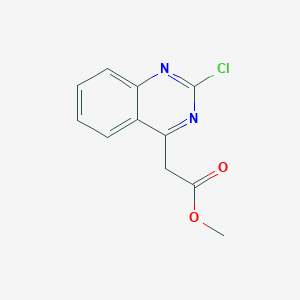
![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)
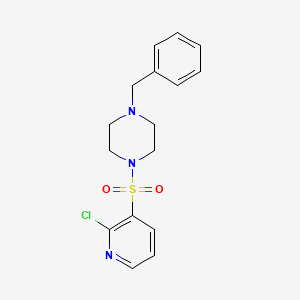
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
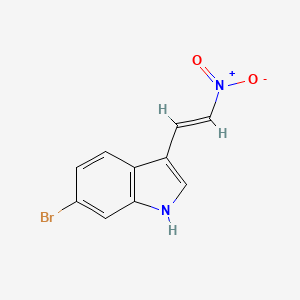
![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)
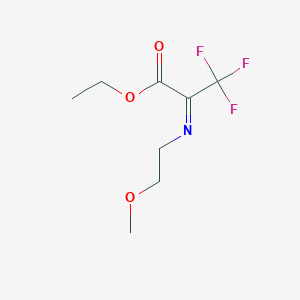
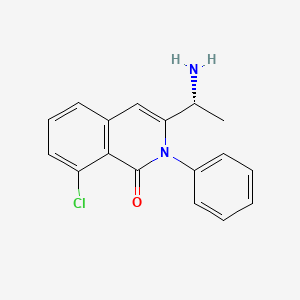
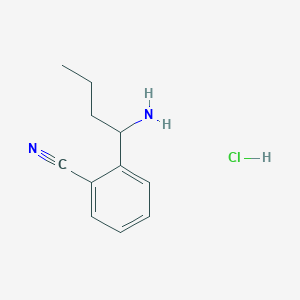
![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)
